Cas no 1327198-47-9 (3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole)

3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole structure
1327198-47-9 structure
Product name:3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole
CAS No:1327198-47-9
MF:C10H11N3O3S2
Molecular Weight:285.34263920784
CID:6185502
PubChem ID:49744675

3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

    • 3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole
    • 3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole
    • 3-methyl-5-(1-thiophen-2-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole
    • AKOS024530421
    • 3-methyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
    • VU0530675-1
    • F6064-0015
    • 1327198-47-9
    • インチ: 1S/C10H11N3O3S2/c1-7-11-10(16-12-7)8-5-13(6-8)18(14,15)9-3-2-4-17-9/h2-4,8H,5-6H2,1H3
    • InChIKey: FBGSPOKHOXNKTA-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CS1)(N1CC(C2=NC(C)=NO2)C1)(=O)=O

計算された属性

  • 精确分子量: 285.024
  • 同位素质量: 285.024
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 405
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 113A^2

3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6064-0015-10μmol
3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole
1327198-47-9
10μmol
$103.5 2023-09-09
Life Chemicals
F6064-0015-20μmol
3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole
1327198-47-9
20μmol
$118.5 2023-09-09
Life Chemicals
F6064-0015-2mg
3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole
1327198-47-9
2mg
$88.5 2023-09-09
Life Chemicals
F6064-0015-15mg
3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole
1327198-47-9
15mg
$133.5 2023-09-09
Life Chemicals
F6064-0015-25mg
3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole
1327198-47-9
25mg
$163.5 2023-09-09
Life Chemicals
F6064-0015-1mg
3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole
1327198-47-9
1mg
$81.0 2023-09-09
Life Chemicals
F6064-0015-30mg
3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole
1327198-47-9
30mg
$178.5 2023-09-09
Life Chemicals
F6064-0015-20mg
3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole
1327198-47-9
20mg
$148.5 2023-09-09
Life Chemicals
F6064-0015-40mg
3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole
1327198-47-9
40mg
$210.0 2023-09-09
Life Chemicals
F6064-0015-50mg
3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole
1327198-47-9 90%+
50mg
$240.0 2023-05-20

3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole 関連文献

3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazoleに関する追加情報

3-Methyl-5-[1-(Thiophene-2-Sulfonyl)Azetidin-3-Yl]-1,2,4-Oxadiazole: A Comprehensive Overview

The compound with CAS No. 1327198-47-9, named 3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a thiophene ring, a sulfonyl group, and an oxadiazole core. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule.

Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. The oxadiazole ring is known for its ability to form hydrogen bonds and participate in π-interactions, making it a valuable scaffold in medicinal chemistry. The presence of the thiophene ring further enhances the molecule's electronic properties, enabling it to interact with various biological targets. Researchers have explored its potential as an inhibitor of kinases and other enzymes involved in disease pathways.

The synthesis of 3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the azetidine ring through ring-closing reactions and the subsequent sulfonation of the thiophene moiety. These steps require precise control over reaction conditions to ensure high yields and purity.

One of the most promising applications of this compound lies in its potential as a material for optoelectronic devices. The sulfonyl group contributes to the molecule's stability and solubility, while the conjugated system formed by the thiophene and oxadiazole rings enables efficient charge transport. Recent research has demonstrated its use as a component in organic light-emitting diodes (OLEDs), where it exhibits excellent luminous efficiency and color purity.

In addition to its electronic properties, this compound has shown interesting biological activity. Studies have revealed its ability to modulate ion channels and receptors, making it a candidate for treating neurological disorders. The methyl group at position 3 plays a critical role in modulating these activities by influencing the molecule's lipophilicity and bioavailability.

The development of this compound has been driven by advancements in computational chemistry and high-throughput screening techniques. Computational models have been used to predict its binding affinity to various targets, while experimental studies have validated these predictions through in vitro assays. This integrated approach has significantly accelerated the discovery process and provided deeper insights into the compound's mechanism of action.

Looking ahead, there is growing interest in exploring the scalability of this compound's synthesis for industrial applications. Researchers are investigating more sustainable methods for producing large quantities of the molecule without compromising its quality or purity. This includes exploring green chemistry principles such as catalytic hydrogenation and biocatalytic transformations.

In conclusion, 3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole represents a cutting-edge advancement in organic synthesis with diverse applications across multiple disciplines. Its unique structure and functional groups make it a versatile tool for addressing challenges in drug discovery, materials science, and beyond. As research continues to unfold, this compound is poised to play an increasingly important role in shaping future innovations.

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